3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one
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Overview
Description
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring structure fused with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.
Azetidinone Ring Formation: The azetidinone ring can be synthesized via a cyclization reaction involving an appropriate β-lactam precursor.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the azetidinone ring using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies to understand its effects on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a probe to study the interactions of azetidinone derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one involves its interaction with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the S phase and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-propylazetidin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one exhibits unique properties due to the presence of the ethyl group, which may enhance its binding affinity to tubulin and improve its anticancer activity .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzodioxol-5-yl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-11(10(13)12(14)15)7-3-4-8-9(5-7)17-6-16-8/h3-5,10-11H,2,6,13H2,1H3 |
InChI Key |
AUTQCVXYWUBPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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